molecular formula C19H19NO5S B14634107 Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester CAS No. 55483-99-3

Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester

Cat. No.: B14634107
CAS No.: 55483-99-3
M. Wt: 373.4 g/mol
InChI Key: BCKXSXNRBLATFZ-UHFFFAOYSA-N
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Description

Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester is a complex organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique structure with a nitrophenyl group, a phenylpropyl group, and an ethyl ester group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester typically involves the esterification of acetic acid with the corresponding alcohol in the presence of a catalyst. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and optimized reaction parameters is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed in substitution reactions.

Major Products

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The ester group can undergo hydrolysis, releasing the active components that exert their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 4-nitrophenyl ester
  • Acetic acid, p-nitrophenyl ester
  • Ethyl 2-(4-nitrophenylthio)acetate

Uniqueness

Compared to similar compounds, acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester has a more complex structure, which may confer unique chemical and biological properties. Its combination of nitrophenyl, phenylpropyl, and ethyl ester groups makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

55483-99-3

Molecular Formula

C19H19NO5S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]sulfanylacetate

InChI

InChI=1S/C19H19NO5S/c1-2-25-19(22)13-26-18(12-17(21)14-6-4-3-5-7-14)15-8-10-16(11-9-15)20(23)24/h3-11,18H,2,12-13H2,1H3

InChI Key

BCKXSXNRBLATFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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